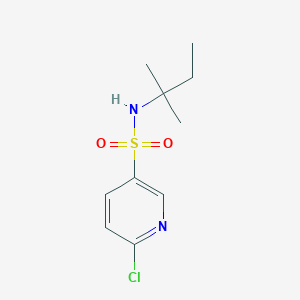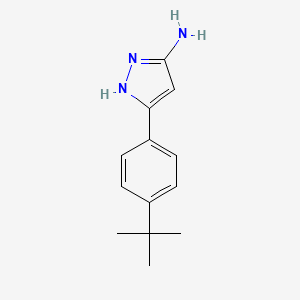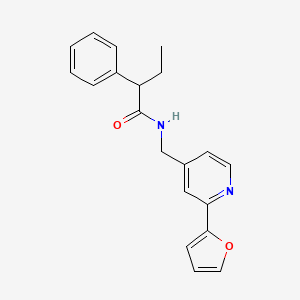
6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide” is a chemical compound with the CAS Number: 1016682-33-9 . It has a molecular weight of 262.76 . The IUPAC name for this compound is 6-chloro-N-(tert-pentyl)-3-pyridinesulfonamide .
Molecular Structure Analysis
The InChI code for “6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide” is 1S/C10H15ClN2O2S/c1-4-10(2,3)13-16(14,15)8-5-6-9(11)12-7-8/h5-7,13H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors in Therapeutic Development
Sulfonamides are a significant class of synthetic bacteriostatic antibiotics, initially used for bacterial infections treatment before the introduction of penicillin. Their application has expanded beyond antibacterial uses to include various therapeutic areas such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and notably, as antiviral and anticancer agents. The primary sulfonamide moiety is present in many clinically used drugs, indicating its importance in drug development for conditions like cancer, glaucoma, inflammation, and Alzheimer’s disease. The adaptability of sulfonamide compounds in therapeutic development showcases their potential in creating valuable drug candidates for a myriad of health conditions (Gulcin & Taslimi, 2018; Carta et al., 2012).
Environmental Impact and Degradation
Sulfonamides and related compounds have also been studied for their environmental impact, particularly in the context of polyfluoroalkyl and perfluoroalkyl substances (PFASs). These studies focus on the degradation pathways, environmental fate, and the potential toxic effects of PFASs, which include sulfonamide derivatives. Research into microbial degradation and the environmental behavior of these compounds is critical for understanding their long-term impacts and for developing strategies for pollution control and remediation (Liu & Avendaño, 2013; Wang et al., 2019).
Chemical and Medicinal Significance
Sulfonamides have a well-established role in medicinal chemistry, thanks to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The chemical structure of sulfonamides allows for a high degree of structural diversity, facilitating the development of new therapeutic agents with varied pharmacological properties. The versatility of the sulfonamide group, including its role as a bioisostere for other functional groups, underscores its utility in drug discovery and the design of novel therapeutic agents (Azevedo-Barbosa et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-4-10(2,3)13-16(14,15)8-5-6-9(11)12-7-8/h5-7,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGHAIYJFJOTPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2443260.png)

![2-(4-chlorophenoxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443262.png)

![2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-piperidin-1-ylacetamide](/img/structure/B2443267.png)

![Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate](/img/structure/B2443273.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2443275.png)


![N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2443279.png)

![Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate](/img/structure/B2443282.png)